4-cyano-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is a heterocyclic compound that contains a pyrazole and pyrimidine moiety These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized pyrazole derivatives, while reduction could produce amine-substituted compounds .
Scientific Research Applications
4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it might inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-cyano-N-(2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide
- 4-cyano-N-(6-oxo-1H-pyrimidin-5-yl)benzamide
- 4-cyano-N-(6-oxo-2-pyrazol-1-yl)benzamide
Uniqueness
What sets 4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H10N6O2 |
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Molecular Weight |
306.28 g/mol |
IUPAC Name |
4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H10N6O2/c16-8-10-2-4-11(5-3-10)13(22)19-12-9-17-15(20-14(12)23)21-7-1-6-18-21/h1-7,9H,(H,19,22)(H,17,20,23) |
InChI Key |
QXGVZMLLRROQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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